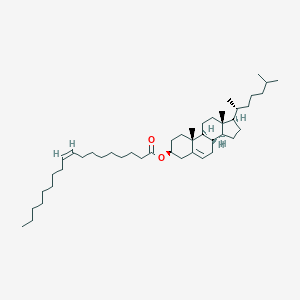

Cholesteryl Oleate

Description

This compound has been reported in Homo sapiens with data available.

RN given refers to ((Z)-isomer)

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-RMUVNZEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014621 |

Source

|

| Record name | Cholesteryl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; Odorless; [Alfa Aesar MSDS] |

Source

|

| Record name | Cholesteryl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

303-43-5 |

Source

|

| Record name | Cholesteryl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DPK9KFN2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Cholesteryl Oleate in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthetic pathway of cholesteryl oleate (B1233923) in macrophages, a critical process in the formation of foam cells and the pathogenesis of atherosclerosis. This document outlines the core enzymatic steps, regulatory networks, quantitative data, and key experimental methodologies relevant to the field.

Core Biosynthesis Pathway of Cholesteryl Oleate

The esterification of cholesterol to form cholesteryl esters is a primary mechanism by which macrophages handle excess cholesterol, preventing cytotoxicity associated with high levels of free cholesterol. The resulting cholesteryl esters are stored in cytoplasmic lipid droplets. This compound is a major species of cholesteryl ester found in the lipid droplets of macrophage foam cells.

The central reaction in this pathway is the esterification of free cholesterol with oleoyl-CoA. This reaction is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1). ACAT1 is an integral membrane protein located in the endoplasmic reticulum (ER).[1][2] In macrophages, ACAT1 is the major isoenzyme responsible for cholesterol esterification.[1][3]

The substrates for this reaction are derived from two main sources:

-

Free Cholesterol: Macrophages acquire cholesterol primarily through the uptake of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), via scavenger receptors like CD36 and SR-A.[4][5] Following internalization, the lipoproteins are trafficked to lysosomes, where cholesteryl esters are hydrolyzed by lysosomal acid lipase (B570770) (LAL) to yield free cholesterol.[5] This free cholesterol is then transported to the ER.

-

Oleoyl-CoA: Oleoyl-CoA is the activated form of oleic acid, a monounsaturated fatty acid. Macrophages can acquire oleic acid from the circulation or synthesize it de novo. The activation of oleic acid to oleoyl-CoA is catalyzed by acyl-CoA synthetases. Recombinant ACAT1 has shown a preference for oleoyl-CoA as a substrate over other fatty acyl-CoAs.

The newly synthesized this compound is then incorporated into nascent lipid droplets, which bud off from the ER membrane.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated to maintain cellular cholesterol homeostasis. Dysregulation of this pathway can lead to excessive lipid accumulation and foam cell formation. Key regulatory mechanisms include:

-

Substrate Availability: The primary driver of ACAT1 activity is the availability of its substrate, free cholesterol, in the ER membrane. Increased uptake of lipoproteins leads to a higher flux of free cholesterol to the ER, stimulating ACAT1 activity.

-

Transcriptional Regulation: The expression of ACAT1 is subject to transcriptional control. The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a central regulator of cholesterol homeostasis, can influence ACAT1 expression. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the transcription of genes involved in cholesterol synthesis and uptake.

-

Post-Translational Regulation: Various signaling molecules can modulate ACAT1 activity. For instance, interferon-gamma (IFN-γ), a pro-inflammatory cytokine present in atherosclerotic lesions, has been shown to increase ACAT1 activity and message, leading to enhanced cholesteryl ester accumulation.

Quantitative Data

| Parameter | Cell Type/Condition | Value | Reference |

| Basal ACAT Activity | Human Monocytes (Time 0) | 11 pmol · min⁻¹ · mg protein⁻¹ | |

| Cholesteryl Ester (CE) Mass | Wild-type Mouse Macrophages (acLDL-loaded) | 29.5 ± 0.7 µg CE/mg cell protein | |

| ACAT1⁻/⁻ Mouse Macrophages (acLDL-loaded) | 3.6 ± 2.0 µg CE/mg cell protein (88% decrease) | ||

| Free Cholesterol (FC) Mass | Wild-type Mouse Macrophages (acLDL-loaded) | 25.1 ± 1.6 µg FC/mg cell protein | |

| ACAT1⁻/⁻ Mouse Macrophages (acLDL-loaded) | 24.4 ± 1.7 µg FC/mg cell protein | ||

| Cellular Cholesterol Content | Primary Human Macrophages (Basal) | 10.4 µg/mg protein | [2] |

| Primary Human Macrophages (Aggregated LDL-loaded) | 34.1 µg/mg protein | [2] | |

| Cellular Cholesteryl Ester Content | Primary Human Macrophages (Basal) | 5.1 µg/mg protein | [2] |

| Primary Human Macrophages (Aggregated LDL-loaded) | 148 µg/mg protein | [2] | |

| ACAT Activity Modulation | IFN-γ-treated Foam Cells | ~2-fold increase in ACAT activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biosynthesis of this compound in macrophages.

Protocol for Lipid Extraction from Macrophage Foam Cells

This protocol is adapted from the Bligh and Dyer method and is suitable for the total lipid extraction from cultured macrophages.

Materials:

-

Cultured macrophages (e.g., in a 6-well plate)

-

Phosphate-buffered saline (PBS), ice-cold

-

Deionized water

-

Glass tubes with Teflon-lined caps

-

Pipettes

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with 2 mL of ice-cold PBS per well.

-

Aspirate the final PBS wash completely.

-

Add 1 mL of methanol to each well to lyse the cells and scrape the cells from the bottom of the well. Transfer the cell lysate to a glass tube.

-

Add 0.5 mL of chloroform to the glass tube. Vortex vigorously for 1 minute.

-

Add 0.4 mL of deionized water to the tube to induce phase separation. Vortex for 1 minute.

-

Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer the lipid extract to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent (e.g., hexane (B92381)/isopropanol) for downstream analysis.

Protocol for In Vitro ACAT1 Activity Assay

This assay measures the activity of ACAT1 in macrophage microsomes by quantifying the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Materials:

-

Macrophage cell pellet

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)

-

Microsome isolation buffers

-

Ultracentrifuge

-

Protein assay kit (e.g., BCA)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Bovine serum albumin (BSA), fatty acid-free

-

[³H]oleoyl-CoA (or [¹⁴C]oleoyl-CoA)

-

Unlabeled oleoyl-CoA

-

Exogenous cholesterol (solubilized with BSA or in ethanol)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Microsome Isolation: a. Homogenize macrophage pellets in ice-cold homogenization buffer. b. Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet). c. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

-

Assay Reaction: a. In a microfuge tube, add 50-100 µg of microsomal protein. b. Add assay buffer containing fatty acid-free BSA and exogenous cholesterol. Pre-incubate for 5 minutes at 37°C. c. Initiate the reaction by adding [³H]oleoyl-CoA (e.g., to a final concentration of 10-20 µM). d. Incubate the reaction at 37°C for 15-30 minutes. The reaction time should be within the linear range of the assay. e. Stop the reaction by adding 1.5 mL of hexane:isopropanol (3:2 v/v).

-

Lipid Extraction and Analysis: a. Vortex the stopped reaction mixture vigorously. b. Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge to separate the phases. c. Collect the upper hexane phase containing the lipids. d. Dry the lipid extract under nitrogen. e. Resuspend the lipids in a small volume of hexane and spot onto a TLC plate, alongside standards for cholesterol and this compound. f. Develop the TLC plate in the developing solvent. g. Visualize the lipid spots (e.g., with iodine vapor). h. Scrape the silica (B1680970) corresponding to the cholesteryl ester spot into a scintillation vial. i. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculation: a. Calculate the amount of this compound formed based on the specific activity of the [³H]oleoyl-CoA and express the enzyme activity as pmol of cholesteryl ester formed per minute per mg of microsomal protein.

Protocol for Quantification of this compound by HPLC

This protocol allows for the separation and quantification of free cholesterol and individual cholesteryl esters, including this compound, from macrophage lipid extracts.

Materials:

-

Dried lipid extract from macrophages

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Zorbax ODS)

-

Mobile phase: Acetonitrile:Isopropanol (e.g., 50:50 v/v), isocratic

-

Standards for free cholesterol and this compound

-

Internal standard (e.g., cholesteryl heptadecanoate)

Procedure:

-

Sample Preparation: a. Resuspend the dried lipid extract in a known volume of the mobile phase. b. Add a known amount of the internal standard to the sample. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Analysis: a. Set up the HPLC system. The flow rate is typically around 1.0-1.5 mL/min. b. Set the UV detector to a low wavelength, such as 210 nm, where both cholesterol and cholesteryl esters have absorbance. c. Equilibrate the column with the mobile phase until a stable baseline is achieved. d. Inject a known volume (e.g., 20 µL) of the prepared sample. e. Run the analysis under isocratic conditions. Free cholesterol will elute first, followed by the various cholesteryl esters in order of increasing hydrophobicity.

-

Quantification: a. Run standards for free cholesterol and this compound to determine their retention times and to generate a standard curve (peak area vs. concentration). b. Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. c. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve, normalized to the peak area of the internal standard. d. Express the results as µg of this compound per mg of total cell protein.

Conclusion

The biosynthesis of this compound, catalyzed by ACAT1, is a central process in macrophage lipid metabolism and a hallmark of foam cell formation in atherosclerosis. Understanding the molecular details of this pathway, its regulation, and the methods to study it are essential for developing therapeutic strategies aimed at mitigating cholesterol accumulation in the arterial wall. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing the core pathway, key quantitative data, and detailed experimental protocols to facilitate further investigation into this critical area of cardiovascular disease research.

References

- 1. Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACAT1 deficiency disrupts cholesterol efflux and alters cellular morphology in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cholesteryl Oleate in Cellular Lipid Droplets: A Technical Guide for Researchers

Abstract

Cholesteryl oleate (B1233923), the esterified form of cholesterol with oleic acid, is a pivotal neutral lipid stored within cellular lipid droplets. These dynamic organelles are not merely inert storage depots but are crucial hubs for lipid metabolism, energy homeostasis, and cellular signaling. The synthesis, storage, and mobilization of cholesteryl oleate are tightly regulated processes, and their dysregulation is implicated in a spectrum of pathologies, including atherosclerosis, cancer, and neutral lipid storage diseases. This in-depth technical guide provides a comprehensive overview of the function of this compound in cellular lipid droplets, intended for researchers, scientists, and drug development professionals. It details the molecular mechanisms of this compound metabolism, its role in cellular signaling, and its implications in disease. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound and the visualization and analysis of lipid droplets, alongside a compilation of quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound in Lipid Droplets

Cellular lipid droplets (LDs) are ubiquitous organelles composed of a neutral lipid core, primarily consisting of triacylglycerols (TAGs) and cholesteryl esters (CEs), encased by a phospholipid monolayer adorned with a specific proteome.[1] this compound is a major species of CE found in the LDs of many cell types.[2] Its formation serves a critical cytoprotective function by sequestering excess free cholesterol, which can be toxic to cellular membranes.[3] Beyond this storage role, the dynamic turnover of this compound provides a readily accessible pool of cholesterol for various cellular processes, including membrane biogenesis, steroid hormone synthesis, and lipoprotein assembly.[3] The metabolism of this compound is therefore intricately linked to overall cellular lipid homeostasis and signaling.

The Lifecycle of this compound in Lipid Droplets

The concentration and function of this compound within lipid droplets are governed by a tightly regulated cycle of synthesis, storage, and mobilization.

Synthesis: The Role of ACAT/SOAT

The esterification of cholesterol with a fatty acyl-CoA, predominantly oleoyl-CoA, to form this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[4] In mammals, two isoforms of this enzyme exist:

-

ACAT1/SOAT1: Ubiquitously expressed and considered the primary enzyme responsible for cholesteryl ester synthesis in most tissues, including macrophages and steroidogenic tissues.[5][6]

-

ACAT2/SOAT2: Primarily expressed in the liver and intestines, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[5]

The synthesis of this compound occurs in the endoplasmic reticulum (ER), where nascent lipid droplets are formed.[7] An increase in the intracellular concentration of free cholesterol and fatty acids stimulates ACAT/SOAT activity, leading to the accumulation of this compound within the hydrophobic core of budding lipid droplets.[4][5]

Storage within Lipid Droplets

Once synthesized, this compound is sequestered within the core of lipid droplets. The accumulation of this compound, along with triacylglycerols, contributes to the growth and expansion of these organelles.[8] The physical state of the lipid droplet core, whether isotropic (liquid) or anisotropic (liquid crystalline), can be influenced by the ratio of cholesteryl esters to triacylglycerols and can impact the rate of lipid mobilization.

Mobilization: The Action of Neutral Cholesteryl Ester Hydrolases

The liberation of free cholesterol and oleic acid from this compound is mediated by the hydrolytic activity of neutral cholesteryl ester hydrolases (nCEHs).[9] These enzymes translocate from the cytosol to the lipid droplet surface to access their substrate. Key enzymes involved in this process include:

-

Neutral Cholesteryl Ester Hydrolase 1 (NCEH1): Considered to play a dominant role in the hydrolysis of cholesteryl esters in macrophages.[3][10] Its activity is crucial for the efflux of cholesterol from foam cells, a key process in preventing atherosclerosis.[11]

-

Lysosomal Acid Lipase (LIPA): While primarily active in the acidic environment of the lysosome, LIPA also contributes to the hydrolysis of cholesteryl esters that are delivered to the lysosome via autophagy (lipophagy).[12]

The activity of these hydrolases is regulated by various signaling pathways, ensuring that the release of cholesterol is coordinated with cellular demand.

This compound and Cellular Signaling

This compound metabolism is intricately linked to cellular signaling pathways that regulate lipid homeostasis and inflammatory responses.

ACAT1/SOAT1 Signaling Pathway

The synthesis of this compound is a key regulatory node in cellular cholesterol homeostasis. The activity of ACAT1/SOAT1 is influenced by the availability of its substrates, free cholesterol and long-chain fatty acyl-CoAs. Upstream, signaling pathways that increase intracellular free cholesterol, such as the uptake of low-density lipoproteins (LDL) via the LDL receptor, stimulate ACAT1/SOAT1.[13] Downstream, the esterification of cholesterol into this compound reduces the free cholesterol pool in the ER, which in turn can relieve the feedback inhibition of SREBP-2 (Sterol Regulatory Element-Binding Protein 2), a key transcription factor that promotes cholesterol synthesis and uptake.[6]

nCEH/LIPA Signaling Pathway

The mobilization of cholesterol from this compound is critical for reverse cholesterol transport and preventing lipid accumulation. The hydrolysis of cholesteryl esters by NCEH1 and LIPA is a key step in this process. The activity of NCEH1 can be regulated by post-translational modifications and its translocation to the lipid droplet surface.[7] The liberated free cholesterol can then be effluxed from the cell via transporters like ABCA1 and ABCG1, a process often regulated by Liver X Receptors (LXRs).[11]

This compound in Disease

The dysregulation of this compound metabolism is a hallmark of several diseases.

Atherosclerosis and Foam Cell Formation

In atherosclerosis, the accumulation of this compound-laden lipid droplets in macrophages within the arterial wall leads to the formation of "foam cells," a key initiating event in plaque development.[10][14] Macrophages take up modified LDL, leading to a massive influx of cholesterol that overwhelms the cell's efflux capacity.[15] This excess cholesterol is esterified by ACAT1 and stored as this compound in expanding lipid droplets. The impaired hydrolysis of these esters by nCEHs contributes to the persistence of foam cells and the progression of atherosclerotic plaques.[16]

Cancer

Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and survival.[17] Many cancer cells show increased levels of cholesteryl esters, including this compound, stored in lipid droplets.[18] This accumulation is often driven by the upregulation of SOAT1.[19] The stored this compound can serve as a source of cholesterol for building new cell membranes and as a source of fatty acids for energy production.[17] Targeting SOAT1 to inhibit this compound synthesis is being explored as a potential anti-cancer therapy.[19]

Neutral Lipid Storage Diseases

Genetic defects in the enzymes responsible for cholesteryl ester hydrolysis lead to neutral lipid storage diseases (NLSDs). For instance, mutations in the LIPA gene cause Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by the massive accumulation of cholesteryl esters and triglycerides in various tissues.[14]

Quantitative Data on this compound and Lipid Droplets

The following tables summarize quantitative data from the literature on this compound levels and lipid droplet characteristics in various cell types and conditions.

Table 1: this compound/Ester Concentrations in Different Cell Types

| Cell Type | Condition | Cholesteryl Ester Concentration (µg/mg protein) | Reference |

| THP-1 Macrophages | Control | 8.0 | [16] |

| THP-1 Macrophages | Acetylated LDL (100 µg/ml, 48h) | 79.6 | [16] |

| THP-1 Macrophages | Aggregated LDL (100 µg/ml, 48h) | 120 | [16] |

| Primary Human Macrophages | Control | 5.1 | [16] |

| Primary Human Macrophages | Aggregated LDL | 148 | [16] |

| Mouse Peritoneal Macrophages | Control | ~1 | [20] |

| Mouse Peritoneal Macrophages | Acetyl-LDL | 42.3 ± 4.3 | [20] |

| Pancreatic Cancer Cells (PDAC) | Standard Culture | Higher than normal pancreatic cells | [21] |

| Breast Cancer Cell Lines (MCF7) | Standard Culture | Higher TG and CE than normal-like cells | [22] |

Table 2: Effect of Oleic Acid on Lipid Droplet Number and Size

| Cell Type | Treatment | Change in Lipid Droplet Number | Change in Lipid Droplet Size/Diameter | Reference | | :--- | :--- | :--- | :--- | | Huh-7 (Hepatocytes) | 60 µM Oleic Acid | Increased | Increased |[8] | | Mammary Epithelial Cells | 100 µM Oleic Acid | Increased | Increased (up to 7 µm) |[4] | | A431 Cells | 10-20 µM Oleic Acid + 100 µM Cholesterol | Increased | Not specified |[23] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and lipid droplets.

Quantification of Cellular this compound by HPLC

This protocol describes the extraction and quantification of cholesteryl esters from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Hexane:Isopropanol (3:2, v/v)

-

Internal standard (e.g., Cholesteryl heptadecanoate)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Zorbax ODS)

-

Mobile phase: Acetonitrile:Isopropanol (50:50, v/v)

Procedure:

-

Cell Harvesting and Lipid Extraction:

-

Wash cultured cells twice with ice-cold PBS.

-

Scrape cells into a known volume of PBS.

-

Add a known amount of internal standard to the cell suspension.

-

Add 3 volumes of hexane:isopropanol (3:2, v/v) to the cell suspension.

-

Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

HPLC Analysis:

-

Reconstitute the dried lipid extract in a known volume of the mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the lipids isocratically with acetonitrile:isopropanol (50:50, v/v) at a flow rate of 1 ml/min.[24]

-

Detect the eluting cholesteryl esters using a UV detector at 210 nm.[24]

-

Identify and quantify the this compound peak by comparing its retention time and peak area to that of a pure standard and the internal standard.

-

Visualization of Lipid Droplets using BODIPY 493/503 Staining

This protocol details the staining of neutral lipids within lipid droplets in cultured cells using the fluorescent dye BODIPY 493/503 for visualization by fluorescence microscopy.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 stock solution (1 mg/ml in DMSO)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[25]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of BODIPY 493/503 by diluting the stock solution 1:1000 to 1:2500 in PBS to a final concentration of approximately 1-2 µM.[19]

-

Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.[]

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).

-

Lipid droplet number, size, and intensity can be quantified using image analysis software such as ImageJ or Fiji.[]

-

Conclusion

This compound is a central player in the biology of cellular lipid droplets, with its metabolism being crucial for maintaining cellular lipid homeostasis and influencing a variety of signaling pathways. The accumulation of this compound is a key feature of several prevalent diseases, making the enzymes involved in its metabolism attractive therapeutic targets. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers investigating the multifaceted roles of this compound and lipid droplets in health and disease. Further research into the intricate regulation of this compound metabolism will undoubtedly unveil new insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Unmodified low density lipoprotein causes cholesteryl ester accumulation in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Lipid Droplet Size in Mammary Epithelial Cells by Remodeling of Membrane Lipid Composition—A Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms [frontiersin.org]

- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 7. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways and Key Genes Involved in Regulation of foam Cell Formation in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The critical role of neutral cholesterol ester hydrolase 1 in cholesterol removal from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens E" by Taylor C Harned, Radu V Stan et al. [jdc.jefferson.edu]

- 15. HPLC ELSD Method for Analysis of Cholesterol on Lipak Column | SIELC Technologies [sielc.com]

- 16. Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Common and Differential Traits of the Membrane Lipidome of Colon Cancer Cell Lines and Their Secreted Vesicles: Impact on Studies Using Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cholesterol Accumulation Regulates the Expression of Macrophage Proteins Implicated In Proteolysis and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

The Enzymatic Synthesis of Cholesteryl Oleate: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of high-purity cholesteryl oleate (B1233923) is crucial for a variety of applications, including the study of lipid metabolism, the development of drug delivery systems, and as a standard in clinical chemistry. Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts. This guide provides a comprehensive overview of the enzymatic synthesis of cholesteryl oleate, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.

Introduction to Enzymatic Esterification of Cholesterol

The enzymatic synthesis of this compound is an esterification reaction that joins cholesterol and oleic acid. This process is most commonly catalyzed by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), a class of enzymes that can reverse their natural hydrolytic function in environments with low water activity. Lipases are widely used for this purpose due to their broad substrate specificity, high stability in organic solvents, and chemo- and regioselectivity. The reaction can be performed in organic solvents or, more advantageously, in a solvent-free system to simplify downstream processing and reduce environmental impact.

In a biological context, the esterification of cholesterol is primarily carried out by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol by converting it into inert cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms of this enzyme, ACAT1 (or SOAT1), which is found in most tissues, and ACAT2 (or SOAT2), which is primarily located in the liver and intestines.[2][3]

Key Enzymes in this compound Synthesis

Several microbial lipases have demonstrated high efficacy in catalyzing the synthesis of this compound and other sterol esters. The choice of enzyme is a critical parameter that influences reaction efficiency and yield.

-

Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is one of the most effective biocatalysts for esterification due to its high activity, stability at elevated temperatures, and tolerance to a wide range of organic solvents.[4]

-

Rhizomucor miehei Lipase: This lipase, frequently used in an immobilized form (e.g., Lipozyme RM IM), is also a popular choice for ester synthesis.[5]

-

Candida rugosa Lipase (CRL): CRL has shown high catalytic activity for the esterification of phytosterols (B1254722) with oleic acid, achieving high conversion rates in short reaction times.[6]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is a representative methodology synthesized from various studies on lipase-catalyzed esterification.[6][7] Researchers should optimize specific parameters based on their experimental goals and available resources.

Materials:

-

Cholesterol (high purity)

-

Oleic acid (high purity)

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, isooctane, or solvent-free)

-

Molecular sieves (optional, for water removal)

-

Reaction vessel (e.g., screw-capped flask)

-

Incubator shaker or magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a screw-capped flask, combine cholesterol and oleic acid. A common molar ratio of oleic acid to cholesterol is between 1:1 and 3:1 to favor the forward reaction.[6][8] For a solvent-based reaction, dissolve the substrates in a suitable organic solvent like n-hexane or isooctane. For a solvent-free system, the reactants are mixed directly.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 5% to 10% (w/w) of the total substrate mass.[6]

-

Water Removal (Optional): To drive the reaction equilibrium towards ester formation, activated molecular sieves can be added to the mixture to adsorb the water produced during the reaction.[7]

-

Reaction Incubation: Place the reaction vessel in an incubator shaker or on a heated magnetic stirrer. Maintain a constant temperature, typically between 40°C and 60°C, with continuous agitation (e.g., 150-200 rpm) to ensure proper mixing.[6][9] The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions and desired conversion rate.[6][9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the concentration of remaining oleic acid by titration with a standard base solution or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration and washed with fresh solvent. The recovered enzyme can often be reused for several reaction cycles.

-

Product Isolation: The filtered reaction mixture contains the crude this compound. If a solvent was used, it can be removed using a rotary evaporator to yield the crude product.

Purification of this compound

The crude product will contain unreacted cholesterol and oleic acid, necessitating a purification step to obtain high-purity this compound.

Column Chromatography:

This is a highly effective method for separating this compound from the more polar unreacted starting materials.[10]

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A non-polar mobile phase is employed to elute the less polar this compound first. A common mobile phase system is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol.[11][12] For instance, a gradient or isocratic elution with hexane:isopropanol:acetic acid (e.g., 100:0.5:0.1 v/v/v) or hexane:n-butyl chloride:acetonitrile:acetic acid (e.g., 90:10:1.5:0.01 v/v/v/v) can be effective for separating neutral lipids.[11][12] The fractions are collected and analyzed by TLC to identify those containing pure this compound. The solvent is then removed by rotary evaporation.

Recrystallization:

Recrystallization can also be used to purify the product. The crude this compound is dissolved in a minimal amount of a hot solvent, such as acetone (B3395972) or ethanol, and then allowed to cool slowly, leading to the formation of pure crystals.[10]

Quantitative Data on Synthesis Parameters

The yield of this compound is influenced by several factors. The following tables summarize the effects of key parameters on the enzymatic esterification process, with data synthesized from various studies on sterol ester synthesis.

Table 1: Effect of Temperature on Esterification

| Enzyme | Substrates | Temperature (°C) | Conversion/Yield | Reference |

| Candida rugosa Lipase | Phytosterols & Oleic Acid | 20 | 71.2% Conversion | [6] |

| Candida rugosa Lipase | Phytosterols & Oleic Acid | 50 | ~95% Conversion | [6] |

| Novozym 435 | Oleic Acid & Oleyl Alcohol | 51 | Optimum | [13] |

| Novozym 435 | Ethylene Glycol & Oleic Acid | 70 | >99% Conversion | [14] |

Table 2: Effect of Substrate Molar Ratio on Esterification

| Enzyme | Substrates (Acid:Alcohol/Sterol) | Molar Ratio | Conversion/Yield | Reference |

| Novozym 435 | Oleic Acid & Oleyl Alcohol | 1:1 | Optimum | [13] |

| Candida rugosa Lipase | Phytosterols & Fatty Acids | 1:2.3 | 96.8% Conversion | [6] |

| Candida antarctica Lipase | Phytosterols & Fatty Acids | 1:3 | Optimum | [8] |

Table 3: Effect of Enzyme Loading on Esterification

| Enzyme | Substrates | Enzyme Loading (% w/w) | Conversion/Yield | Reference |

| Candida rugosa Lipase | Phytosterols & Fatty Acids | 5.8 | 96.8% Conversion | [6] |

| Novozym 435 | Oleic Acid & Oleyl Alcohol | 7 | Optimum | [13] |

Visualizing the Workflow and Biological Pathway

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of this compound.

The ACAT/SOAT Signaling Pathway for Cholesterol Esterification

This diagram illustrates the cellular pathway for cholesterol esterification, which is relevant for researchers in drug development targeting lipid metabolism.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Lipase-catalyzed synthesis of canola phytosterols oleate esters as cholesterol lowering agents (2005) | Pierre Villeneuve | 92 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. iris.unife.it [iris.unife.it]

The Physical State of Cholesteryl Oleate at Physiological Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate (B1233923), the ester of cholesterol and oleic acid, is a pivotal lipid molecule in human physiology and pathology. As a major component of the lipid core of low-density lipoproteins (LDL) and a significant constituent of atherosclerotic plaques, its physical state at physiological temperature (approximately 37°C) is of paramount importance in understanding its biological behavior.[1] This technical guide provides an in-depth analysis of the physical properties of cholesteryl oleate, focusing on its phase transitions and behavior in biological contexts, supported by experimental data and methodologies.

Core Physical Properties

This compound is a large, hydrophobic molecule that, unlike simple lipids, exhibits complex phase behavior, transitioning through various liquid crystalline states.

Melting Point and Phase Transitions

The melting point of pure this compound is consistently reported in the range of 44-47°C.[2][3][4][5] This is significantly above the normal human body temperature of 37°C. Consequently, in its pure form within the body, this compound does not exist as a simple isotropic liquid. Instead, it adopts a more ordered, liquid-crystalline state.

At physiological temperature, pure this compound is predominantly found in a smectic liquid-crystalline phase .[6][7] This phase is characterized by molecules arranged in layers, with the long axes of the molecules oriented parallel to each other within each layer. This ordered arrangement has significant implications for its packing within lipoprotein particles and its potential to crystallize within atherosclerotic lesions.

This compound can exist in several distinct phases depending on the temperature and its purity:

-

Crystalline (k): A highly ordered solid state. Studies have shown the coexistence of two crystal forms, k1 and k2, with different melting temperatures.[2]

-

Smectic (s): A liquid-crystalline phase with layered structures. X-ray diffraction studies suggest a smectic A phase, where the molecules are oriented perpendicular to the layer planes.[6][8]

-

Cholesteric (c): Another liquid-crystalline phase where the molecular direction rotates in a helical manner from one layer to the next. This phase is typically observed upon cooling from the isotropic liquid state.[2][6]

-

Isotropic liquid (i): A disordered liquid state found at temperatures above its melting point.

The transitions between these phases are thermodynamically distinct events that can be characterized by their transition temperatures and enthalpy changes.

Quantitative Data on Phase Transitions

The following table summarizes the quantitative data for the phase transitions of this compound as determined by Differential Scanning Calorimetry (DSC).

| Transition | Transition Temperature (°C) | Enthalpy of Transition (ΔH) (kJ/mol) | Reference |

| Crystalline (k2) → Isotropic Liquid (i) | 44.2 | 19.2 | Miyata & Kishimoto, 1978 [cited in 1] |

| Crystalline (k1) → Isotropic Liquid (i) | 50.5 | 25.5 | Miyata & Kishimoto, 1978 [cited in 1] |

| Isotropic Liquid (i) → Cholesteric (c) | 45.7 | -0.54 | Miyata & Kishimoto, 1978 [cited in 1] |

| Cholesteric (c) → Smectic (s) | 42.5 | -1.13 | Miyata & Kishimoto, 1978 [cited in 1] |

| Smectic (s) → Crystalline (k) | 36.7 | -10.5 | Miyata & Kishimoto, 1978 [cited in 1] |

Note: The data from Miyata & Kishimoto (1978) as cited in the J-Stage publication provides a detailed analysis of the polymorphism of this compound.

Experimental Protocols

The characterization of the physical state of this compound relies on several key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. It is highly effective for determining phase transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of purified this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter, such as a Perkin-Elmer DSC-1B, is used.[9] The instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Thermal Program: The sample and reference pans are heated and cooled at a controlled rate (e.g., 2.5, 5, or 10°C/min).[9] A typical temperature range for studying this compound is from 0°C to 60°C to encompass all relevant phase transitions.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic (heat absorbing) and exothermic (heat releasing) transitions appear as peaks. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[2]

X-Ray Diffraction

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal, including the layered arrangement in liquid-crystalline phases.

Methodology:

-

Sample Preparation: The this compound sample is placed in a temperature-controlled sample holder. The temperature can be precisely regulated to study the structure at different phases.

-

Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector is used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The diffraction pattern, a plot of intensity versus scattering angle, reveals information about the molecular packing. For the smectic phase of this compound, a sharp, low-angle diffraction peak is characteristic of the layered structure, and the position of this peak can be used to calculate the layer spacing.[6][8] A diffuse wide-angle peak indicates the liquid-like disorder within the layers.

Polarizing Light Microscopy

Polarizing light microscopy is used to visualize the unique textures of different liquid-crystalline phases, which are birefringent (anisotropic).

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a microscope slide and covered with a coverslip. The slide is placed on a temperature-controlled hot stage.

-

Instrumentation: A light microscope equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other is used.

-

Observation: The sample is heated and cooled while being observed through the microscope. Isotropic liquids appear dark, while liquid-crystalline phases exhibit characteristic textures and colors due to their birefringence.[10] The smectic phase of this compound often displays a focal conic texture.

Biological Significance: The Role in Atherosclerosis

The physical state of this compound is a critical factor in its role in the pathogenesis of atherosclerosis. This compound is the predominant cholesteryl ester that accumulates in the core of LDL particles, particularly in individuals consuming diets rich in monounsaturated fats.[1]

The enrichment of LDL particles with this compound, which is in a smectic liquid-crystalline state at body temperature, is thought to make these particles more atherogenic.[1] This is because the ordered, anisotropic nature of the this compound core can influence the overall structure and stability of the LDL particle, potentially promoting its aggregation and retention in the arterial wall.

The accumulation of these this compound-rich LDL particles in the subendothelial space is a key initiating event in the formation of atherosclerotic plaques. Within the plaque, this compound can form lipid droplets in foam cells and may eventually crystallize, contributing to the growth and instability of the plaque. The physical state of these lipid deposits influences their accessibility to enzymes that could hydrolyze the esters and facilitate cholesterol efflux.[11]

Conclusion

The physical state of this compound at physiological temperature is that of a smectic liquid crystal, a consequence of its melting point being significantly above 37°C. This ordered, layered structure is a key determinant of its behavior in biological systems, particularly in the context of lipoprotein metabolism and the development of atherosclerosis. Understanding the thermotropic phase behavior of this compound, as elucidated by techniques such as DSC, X-ray diffraction, and polarizing microscopy, provides crucial insights for researchers and professionals in drug development aimed at mitigating cardiovascular disease. The enrichment of LDL particles with this liquid-crystalline lipid enhances their atherogenic potential, making the physical state of this compound a critical factor in the progression of this widespread pathology.

References

- 1. LDL this compound as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Scanning Calorimetry Study of Polymorphism in this compound [jstage.jst.go.jp]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. ahajournals.org [ahajournals.org]

- 5. mriquestions.com [mriquestions.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Trafficking and Metabolism of Cholesteryl Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl oleate (B1233923), a prominent cholesteryl ester, plays a central role in cellular cholesterol homeostasis and is implicated in the pathophysiology of various metabolic diseases, including atherosclerosis. Its intracellular journey involves a complex interplay of enzymatic processes and vesicular and non-vesicular transport mechanisms, tightly regulated by intricate signaling networks. This technical guide provides a comprehensive overview of the synthesis, storage, hydrolysis, and trafficking of cholesteryl oleate, with a focus on the key molecular players and pathways. Detailed experimental protocols for studying these processes are provided, along with quantitative data to facilitate a deeper understanding of the dynamics of this compound metabolism.

Introduction

Cholesterol, an essential component of mammalian cell membranes, is maintained within a narrow range to ensure proper cellular function. Excess free cholesterol can be cytotoxic, necessitating its conversion into a more inert form for storage. The esterification of cholesterol with fatty acids, primarily oleic acid, to form cholesteryl esters (CEs) is a critical mechanism for this purpose. This compound, the most common CE in many cell types, is stored in cytosolic lipid droplets (LDs). The dynamic balance between this compound synthesis and hydrolysis is crucial for maintaining cellular cholesterol homeostasis and is a key area of investigation in metabolic research and drug development.

Synthesis of this compound

The synthesis of this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). This enzyme is located in the endoplasmic reticulum (ER) and utilizes long-chain fatty acyl-CoAs and free cholesterol as substrates.

There are two isoforms of ACAT in mammals:

-

ACAT1/SOAT1: Ubiquitously expressed and responsible for cholesterol esterification in most tissues, including macrophages, where it plays a role in foam cell formation.

-

ACAT2/SOAT2: Primarily expressed in the liver and intestine, where it is involved in the assembly and secretion of lipoproteins.

The enzymatic reaction is as follows:

Cholesterol + Oleoyl-CoA ACAT/SOAT → this compound + CoA

The activity of ACAT is regulated by the availability of its substrates, particularly the pool of regulatory free cholesterol in the ER.

Storage of this compound in Lipid Droplets

Newly synthesized this compound, being highly hydrophobic, is partitioned from the ER membrane and packaged into the core of lipid droplets. LDs are dynamic organelles composed of a neutral lipid core, mainly triacylglycerols and CEs, surrounded by a phospholipid monolayer and a unique proteome.

The formation of LDs is a multi-step process initiated at the ER. The accumulation of neutral lipids between the leaflets of the ER membrane leads to the budding of a nascent LD into the cytoplasm. These nascent LDs can then grow through the acquisition of more neutral lipids and fusion with other LDs.

Hydrolysis of this compound

The mobilization of free cholesterol from stored this compound is a critical step in cholesterol efflux and is mediated by the action of cholesteryl ester hydrolases. Two key enzymes are involved in this process, operating in different subcellular compartments:

Lysosomal Hydrolysis

This compound delivered to the cell via the uptake of lipoproteins, such as low-density lipoprotein (LDL), is transported to the lysosomes. Within the acidic environment of the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes the this compound to yield free cholesterol and oleic acid.

This compound --LAL (pH 4.0-5.0)--> Cholesterol + Oleic Acid

The liberated free cholesterol is then transported out of the lysosome to other cellular compartments, a process that involves the Niemann-Pick C1 (NPC1) protein.

Cytosolic Hydrolysis

The hydrolysis of this compound stored in cytosolic lipid droplets is carried out by neutral cholesteryl ester hydrolase (NCEH1) , also known as arylacetamide deacetylase-like 1 (AADACL1). NCEH1 is an ER-resident enzyme that can associate with lipid droplets to catalyze the breakdown of cholesteryl esters at a neutral pH. This process is considered the rate-limiting step for the efflux of cholesterol from macrophage foam cells.[1]

This compound --NCEH1 (pH ~7.0)--> Cholesterol + Oleic Acid

Intracellular Trafficking Pathways

The movement of this compound and its metabolic products between different organelles is a highly regulated process.

Diagram: Intracellular Trafficking of this compound

Caption: Overview of this compound uptake, lysosomal hydrolysis, synthesis, storage, and cytosolic mobilization.

Regulatory Signaling Pathways

The metabolism of this compound is tightly controlled by a network of signaling pathways that sense cellular lipid levels and modulate the expression and activity of key enzymes.

Liver X Receptor (LXR) Signaling

LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors. When activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, and has been shown to influence the expression of genes related to cholesterol homeostasis.

Diagram: LXR Signaling Pathway

Caption: LXR activation by oxysterols promotes cholesterol efflux gene expression.

Sterol Regulatory Element-Binding Protein (SREBP) Signaling

SREBPs are a family of transcription factors that regulate the synthesis of cholesterol and fatty acids. SREBP-2 is the primary regulator of cholesterol biosynthesis. When cellular sterol levels are low, the SREBP-SCAP complex moves from the ER to the Golgi, where SREBP-2 is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.[2]

Diagram: SREBP-2 Signaling Pathway

Caption: Low cholesterol activates SREBP-2, leading to increased cholesterol synthesis and uptake.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a cellular energy sensor that is activated during periods of low energy (high AMP/ATP ratio). Once activated, AMPK phosphorylates various downstream targets to inhibit anabolic pathways and promote catabolic processes. In the context of lipid metabolism, AMPK has been shown to phosphorylate and regulate the activity of enzymes involved in lipolysis, such as hormone-sensitive lipase (HSL), a related neutral cholesteryl ester hydrolase. This suggests a potential role for AMPK in controlling the mobilization of this compound from lipid droplets.

Diagram: AMPK Signaling and Lipolysis

Caption: AMPK activation can promote the hydrolysis of stored this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Cell Type/Source |

| ACAT1 | Oleoyl-CoA | ~5-15 µM | Varies | Various |

| LAL | This compound | ~20-50 µM | Varies | Human Lysosomes |

| NCEH1 | This compound | ~5-10 µM | Varies | Macrophages |

Note: Km and Vmax values can vary significantly depending on the assay conditions, enzyme source, and purity.

Table 2: Cellular this compound Concentrations

| Cell Type | Condition | This compound Concentration (µg/mg protein) |

| Mouse Peritoneal Macrophages | Basal | 5 - 15 |

| Acetylated LDL-loaded | 50 - 150+ | |

| Human Monocyte-derived Macrophages | Basal | 2 - 10 |

| LDL-loaded | 30 - 100+ |

Experimental Protocols

Measurement of ACAT Activity

This protocol describes a radiometric assay to measure ACAT activity in cell lysates or microsomes.

Diagram: ACAT Activity Assay Workflow

Caption: Workflow for the radiometric ACAT activity assay.

Materials:

-

Cell lysate or microsomal fraction

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Bovine serum albumin (BSA)

-

Cholesterol solution (e.g., in ethanol)

-

[1-14C]Oleoyl-CoA (radiolabeled substrate)

-

Chloroform:Methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Iodine crystals for visualization

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, BSA, and cholesterol.

-

Add the cell lysate or microsomal protein to the reaction mixture.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding chloroform:methanol.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

-

Spot the sample onto a TLC plate alongside a this compound standard.

-

Develop the TLC plate in the developing solvent.

-

Visualize the lipid spots with iodine vapor.

-

Scrape the silica (B1680970) gel corresponding to the this compound band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of this compound formed per unit of time and protein.

Fluorescent Labeling of Lipid Droplets

This protocol describes the use of fluorescent dyes to visualize lipid droplets in cultured cells.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

Fluorescent dye stock solution (e.g., BODIPY 493/503 or Nile Red in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with oleic acid complexed to BSA to induce lipid droplet formation (optional).

-

Dilute the fluorescent dye stock solution in culture medium to the final working concentration (e.g., 1 µg/mL for BODIPY 493/503).

-

Remove the culture medium from the cells and add the staining solution.

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

Subcellular Fractionation for Lipid Droplet and Lysosome Isolation

This protocol describes a differential centrifugation method to enrich for lipid droplets and lysosomes.

Diagram: Subcellular Fractionation Workflow

Caption: A general workflow for the isolation of lipid droplets and lysosomes by differential and density gradient centrifugation.

Materials:

-

Cultured cells or tissue

-

Homogenization buffer (e.g., sucrose-based buffer with protease inhibitors)

-

Dounce homogenizer

-

Centrifuges (low-speed, high-speed, and ultracentrifuge)

-

Density gradient medium (e.g., OptiPrep™ or sucrose)

Procedure:

-

Harvest cells or tissue and wash with cold PBS.

-

Resuspend in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Collect the supernatant (post-nuclear supernatant).

-

Perform a high-speed centrifugation (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and lysosomes.

-

The supernatant from this step contains cytosol and microsomes. To isolate lipid droplets, this supernatant can be subjected to ultracentrifugation, where the lipid droplets will float to the top.

-

To isolate lysosomes, resuspend the pellet from step 6 and apply it to a density gradient (e.g., a discontinuous sucrose (B13894) gradient) and centrifuge at high speed.

-

Collect the fractions and analyze for lysosomal markers (e.g., LAMP1) to identify the enriched lysosomal fraction.

Quantification of this compound by Mass Spectrometry

This protocol provides a general workflow for the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Lipid extract from cells or tissues

-

Internal standard (e.g., deuterated this compound)

-

LC-MS system (e.g., with a C18 column)

-

Solvents for mobile phase (e.g., methanol, isopropanol, acetonitrile, water with additives like formic acid or ammonium (B1175870) formate)

Procedure:

-

Extract lipids from the sample using a method like the Folch or Bligh-Dyer extraction.

-

Add a known amount of the internal standard to the sample before extraction.

-

Dry the lipid extract and reconstitute in the initial mobile phase.

-

Inject the sample into the LC-MS system.

-

Separate the lipids using a suitable gradient elution on a C18 column.

-

Detect the this compound and the internal standard using the mass spectrometer in a suitable scan mode (e.g., selected ion monitoring or multiple reaction monitoring).

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Conclusion

The intracellular trafficking and metabolism of this compound are fundamental processes in cellular lipid homeostasis. A thorough understanding of the enzymes, organelles, and signaling pathways involved is crucial for elucidating their roles in health and disease. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate life cycle of this compound and to identify potential therapeutic targets for metabolic disorders. Further research into the precise regulatory mechanisms and the interplay between different metabolic pathways will continue to advance our knowledge in this critical area of cell biology.

References

The Central Role of Cholesteryl Oleate in Macrophage Foam Cell Formation and the Progression of Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, is fundamentally characterized by the accumulation of lipids within the arterial wall. A hallmark of this process is the formation of macrophage-derived foam cells, which are laden with cholesteryl esters (CE). Among these, cholesteryl oleate (B1233923) stands out as the predominant species, serving as the primary storage form of excess cholesterol. The metabolic flux of cholesterol—from uptake and esterification to storage and subsequent hydrolysis for efflux—is governed by a delicate balance of key enzymatic activities. This technical guide provides an in-depth examination of the biochemical pathways leading to cholesteryl oleate accumulation, the experimental methodologies used to study these processes, and the critical role of enzymes such as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and neutral cholesterol ester hydrolase (NCEH1) in foam cell biology and atherosclerotic plaque development. Understanding these core mechanisms is paramount for the development of novel therapeutic interventions targeting atherosclerosis.

Introduction: Foam Cells and Atherosclerosis

Atherosclerosis is initiated by the deposition and modification of lipoproteins, particularly low-density lipoproteins (LDL), in the arterial intima.[1][2][3] This triggers an inflammatory response, leading to the recruitment of monocytes which then differentiate into macrophages.[4] These macrophages avidly internalize modified LDL (e.g., oxidized LDL, oxLDL) through scavenger receptors (SRs) like CD36 and SR-A1.[4][5]

Unlike the highly regulated LDL receptor, SR expression is not downregulated by intracellular cholesterol levels, leading to uncontrolled lipid uptake.[2] The internalized cholesteryl esters from LDL are hydrolyzed in lysosomes by lysosomal acid lipase (B570770) (LAL) to yield free cholesterol (FC).[4][5] When the capacity of the macrophage to efflux this excess FC is overwhelmed, the cell esterifies it with a fatty acid, predominantly oleic acid, via the enzyme ACAT1.[5][6] The resulting this compound is stored in cytoplasmic lipid droplets (LDs), giving the cell a characteristic "foamy" appearance.[2][4] These foam cells are a cardinal feature of atherosclerotic lesions, contributing to plaque growth, inflammation, and eventual instability.[7]

The Cholesteryl Ester Cycle: A Balancing Act

The accumulation of this compound is not a terminal fate. Macrophages possess a pathway to mobilize this stored cholesterol, creating a dynamic "cholesteryl ester cycle" of continual hydrolysis and re-esterification.[8][9] The key players in this cycle are ACAT1, responsible for synthesis, and neutral cholesterol ester hydrolase (NCEH), responsible for hydrolysis. The balance between these two enzymatic activities dictates the net accumulation of CE and the fate of the foam cell.

-

Esterification (ACAT1): Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the formation of CEs from FC and long-chain fatty acyl-CoAs.[10][11][12] This process is a protective mechanism, converting potentially cytotoxic free cholesterol into inert cholesteryl esters for storage.[13][14] In macrophages, ACAT1 is the predominant isoform and is crucial for foam cell formation.[11][14]

-

Hydrolysis (NCEH1): The mobilization of cholesterol from lipid droplets for efflux is initiated by the hydrolysis of CEs back into FC and fatty acids. This is the rate-limiting step in the reverse cholesterol transport pathway from foam cells.[6][15][16] While several enzymes were proposed, it is now established that neutral cholesterol ester hydrolase 1 (NCEH1, also known as NCEH) is the principal enzyme responsible for this activity in human macrophage foam cells.[15][16][17] Genetic ablation or inhibition of NCEH1 promotes foam cell formation and accelerates atherosclerosis, highlighting its protective role.[7][17]

Caption: this compound Metabolic Cycle in Macrophages.

Quantitative Data on Key Enzyme Activities

The following tables summarize quantitative data extracted from key studies, illustrating the impact of ACAT1 and NCEH1 on cholesterol metabolism in macrophages.

Table 1: Impact of Neutral Cholesterol Ester Hydrolase (NCEH1) Modulation on Cholesterol Metabolism

| Experimental Condition | Key Finding | Quantitative Result | Reference |

|---|---|---|---|

| Overexpression of human NCEH1 in THP-1 macrophages | Reduced CE accumulation after loading with acetylated LDL (acLDL). | 55% reduction in CE accumulation compared to control. | [18] |

| Overexpression of human NCEH1 | Increased neutral CE hydrolase (nCEH) activity. | 3.3-fold increase in nCEH activity. | [18] |

| RNA silencing (knockdown) of NCEH1 in human monocyte-derived macrophages (HMMs) | Reduced NCEH1 protein levels. | 44% reduction in NCEH1 protein compared to control. | [18] |

| RNA silencing (knockdown) of NCEH1 in HMMs | Decreased nCEH activity. | 50% decrease in nCEH activity compared to control. | [18] |

| Genetic ablation of Nceh1 in mice | Promotes foam cell formation and atherosclerosis development. | Aggravated atherosclerosis (specific quantification not provided in abstract). |[17] |

Table 2: Impact of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1) Deficiency on Macrophage Cholesterol Homeostasis

| Cell Type | Experimental Condition | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|